molecular formula C14H11N3O4 B5755173 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5755173
M. Wt: 285.25 g/mol
InChI Key: JUYPIDRPNWEARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. It is a derivative of pyridinecarboximidamide with a benzodioxolylcarbonyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide involves the inhibition of GSK3β. This compound binds to the ATP-binding site of GSK3β and prevents its phosphorylation and activation. This leads to downstream effects on various cellular processes that are regulated by GSK3β.
Biochemical and Physiological Effects:
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of glycogen in liver cells and skeletal muscle cells, indicating its potential use in the treatment of diabetes. It has also been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for GSK3β. This allows for the study of the specific effects of GSK3β inhibition on cellular processes. However, one limitation is that this compound may have off-target effects on other kinases or cellular processes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide. One direction is the development of more potent and selective inhibitors of GSK3β based on the structure of this compound. Another direction is the study of the effects of GSK3β inhibition in various disease models, such as Alzheimer's disease, diabetes, and cancer. Additionally, the potential off-target effects of this compound on other kinases or cellular processes should be further investigated to better understand its mechanism of action.

Synthesis Methods

The synthesis of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been reported by several research groups. One method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA).

Scientific Research Applications

N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has potential applications in scientific research, particularly in the study of cellular signaling pathways. It has been reported to inhibit the activity of a protein kinase called glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(9-3-5-16-6-4-9)17-21-14(18)10-1-2-11-12(7-10)20-8-19-11/h1-7H,8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYPIDRPNWEARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=NC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]pyridine-4-carboximidamide

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